molecular formula C22H16N4O4 B2759452 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-80-2

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2759452
CAS No.: 906149-80-2
M. Wt: 400.394
InChI Key: SXQNNUGLDFRUTD-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide involves the inhibition of specific enzymes and molecular pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. The presence of the nitro group contributes to its antimicrobial and anticancer properties, making it a valuable compound in drug development .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-14-23-20-5-3-2-4-19(20)22(28)25(14)17-12-8-16(9-13-17)24-21(27)15-6-10-18(11-7-15)26(29)30/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQNNUGLDFRUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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